BL-1249, chemically known as 1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-, is a synthetic compound classified as a fenamate. [, , ] Fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs). [] In scientific research, BL-1249 is primarily recognized for its role as a potassium channel activator, specifically targeting the two-pore domain potassium (K2P) channels. [, ]
BL-1249 primarily acts on the TREK subfamily of K2P channels, exhibiting a ten-fold higher potency on K2P2.1 (TREK-1) and K2P10.1 (TREK-2) compared to K2P4.1 (TRAAK). [] It activates these channels by stimulating the selectivity filter "C-type" gate, which controls K2P channel function. [] The C-terminal tail of the channel plays a crucial role in BL-1249 action, while the M2/M3 transmembrane helix interface dictates its selectivity among the TREK subfamily. []
7.1. Investigating K2P Channel Physiology: BL-1249 serves as a valuable tool for studying the physiological roles of K2P channels, particularly the TREK subfamily. [] By selectively activating these channels, researchers can investigate their involvement in various cellular processes, such as regulating resting membrane potential and cellular excitability. [, , ]
7.2. Exploring Pain Pathways: BL-1249 exhibits potential analgesic effects by activating TREK-1 channels, which are implicated in pain perception. [, , ] Studies demonstrate its ability to suppress pain behavior in rodent models of both acute and chronic pain. [, ]
7.3. Probing Bladder Function: BL-1249 displays bladder-relaxant properties attributed to its activation of potassium channels, potentially including TREK-1, in bladder smooth muscle cells. [] This finding suggests potential applications in investigating bladder dysfunction and developing therapies for overactive bladder. [, ]
7.4. Understanding Smooth Muscle Physiology: Research indicates that BL-1249 can induce relaxation in intestinal smooth muscle, highlighting its potential as a tool for studying gastrointestinal motility and identifying targets for treating motility disorders. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: